molecular formula C10H18F3NO2 B14281347 1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane CAS No. 138307-48-9

1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane

Katalognummer: B14281347
CAS-Nummer: 138307-48-9
Molekulargewicht: 241.25 g/mol
InChI-Schlüssel: RQQMNDDIGBTBAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane is a chemical compound with the molecular formula C10H18F3NO2 It is characterized by the presence of fluorine atoms and a nitro group, which contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Fluorination: Introduction of fluorine atoms into the heptane backbone.

    Nitration: Addition of a nitro group to the fluorinated heptane.

    Propylation: Attachment of a fluoropropyl group to the nitroheptane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are essential for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield 1,7-Difluoro-4-(3-fluoropropyl)-4-aminoheptane.

Wissenschaftliche Forschungsanwendungen

1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of 1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane involves its interaction with molecular targets and pathways. The presence of fluorine atoms and the nitro group can influence its reactivity and binding affinity to specific targets. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,7-Difluoro-4-(3-fluoropropyl)-4-nitroheptane is unique due to the combination of fluorine atoms and a nitro group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications.

Eigenschaften

CAS-Nummer

138307-48-9

Molekularformel

C10H18F3NO2

Molekulargewicht

241.25 g/mol

IUPAC-Name

1,7-difluoro-4-(3-fluoropropyl)-4-nitroheptane

InChI

InChI=1S/C10H18F3NO2/c11-7-1-4-10(14(15)16,5-2-8-12)6-3-9-13/h1-9H2

InChI-Schlüssel

RQQMNDDIGBTBAK-UHFFFAOYSA-N

Kanonische SMILES

C(CC(CCCF)(CCCF)[N+](=O)[O-])CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.